9-(Cyclopropylmethyl)-2-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-2,9-diazaspiro[4.5]decane
Description
9-(Cyclopropylmethyl)-2-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-2,9-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropylmethyl group, a fluorophenyl group, and a pyrazolyl group, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
9-(cyclopropylmethyl)-2-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4/c23-20-4-6-21(7-5-20)27-15-19(12-24-27)14-26-11-9-22(17-26)8-1-10-25(16-22)13-18-2-3-18/h4-7,12,15,18H,1-3,8-11,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTQKUMUPMZGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CN(N=C3)C4=CC=C(C=C4)F)CN(C1)CC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(Cyclopropylmethyl)-2-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-2,9-diazaspiro[4.5]decane involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the cyclopropylmethyl group. The reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
9-(Cyclopropylmethyl)-2-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-2,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 9-(Cyclopropylmethyl)-2-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 9-(Cyclopropylmethyl)-2-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-2,9-diazaspiro[4.5]decane stands out due to its unique spirocyclic structure and the presence of the cyclopropylmethyl and fluorophenyl groups. Similar compounds include:
N-(4-Cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)cyclohexanecarboxamide: This compound shares the pyrazolyl and fluorophenyl groups but differs in its overall structure and functional groups.
Diphenyl-1H-pyrazole derivatives: These compounds have similar pyrazole rings but differ in their substituents and overall molecular architecture.
The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic framework, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
